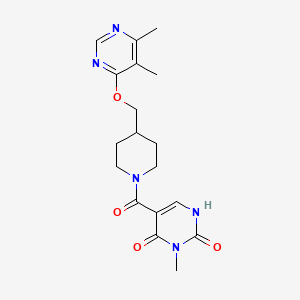

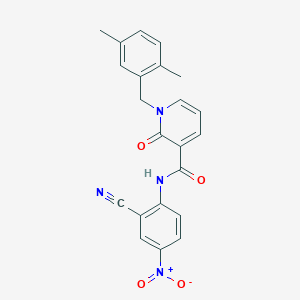

![molecular formula C25H25ClN6O3 B2682183 1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide CAS No. 902961-73-3](/img/structure/B2682183.png)

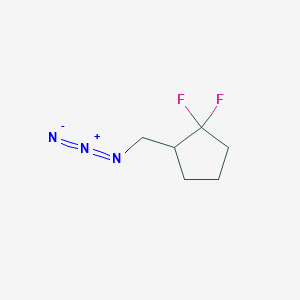

1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinazolinones, which are known for their antitumor, antibacterial, anti-inflammatory, and antimicrobial effects . It is synthesized using substitution and cyclization steps .

Synthesis Analysis

The synthesis of this compound involves using diabetic jujube as a raw material . The process includes substitution and cyclization steps .Molecular Structure Analysis

The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The precise structure of the compound is analyzed by single crystal X-ray diffraction (XRD) . The molecular structure is further calculated using density functional theory (DFT) and the result is compared with the XRD value .Chemical Reactions Analysis

The compound is synthesized through a series of chemical reactions involving substitution and cyclization . The structure of the compound is confirmed by various spectroscopic methods .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are determined through various methods including FTIR, 1H and 13C NMR, and MS spectroscopies . The molecular electrostatic potential and frontier molecular orbitals of the compound are investigated using DFT .Applications De Recherche Scientifique

Organic Synthesis and Chemical Characterization

The synthesis and evaluation of various heterocyclic compounds, including those related to triazoloquinazolines and piperidine derivatives, are a significant area of research. These studies often focus on developing novel synthetic routes, characterizing new compounds, and exploring the chemical properties of these molecules. For instance, research has detailed the synthesis of triazoloquinazoline derivatives and evaluated their inotropic activities, suggesting potential applications in modulating heart function or as leads for developing new therapeutics (Ji-Yong Liu et al., 2009). Similarly, the preparation and characterization of piperidine derivatives with a quinazoline ring system have been studied for their antihypertensive properties (H. Takai et al., 1986).

Pharmacological Applications

Research on compounds structurally similar to "1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide" often investigates their potential pharmacological applications. This includes evaluating their antimicrobial, antitumor, and antihypertensive activities. For example, novel piperazine and triazolo-pyrazine derivatives have been synthesized and assessed for antimicrobial properties, highlighting the broader applicability of such compounds in addressing bacterial and fungal infections (M. Patil et al., 2021). Moreover, derivatives of triazoloquinazoline have been explored for their selectivity towards human A3 receptor subtypes, indicating potential for targeted therapeutic interventions (Y. C. Kim et al., 1996).

Molecular Docking and Computational Studies

The application of computational techniques such as molecular docking and density functional theory (DFT) calculations are crucial in understanding the interaction mechanisms of these compounds with biological targets. Research has employed these methods to elucidate the binding affinity and selectivity of synthesized compounds towards specific proteins, providing insights into their potential therapeutic efficacy. For instance, studies on the synthesis, crystal structure, and antitumor activity of triazoloquinazolinone derivatives include DFT and molecular docking analyses to predict their interactions with SHP2 protein, indicating a methodological approach for assessing the biological activity of novel compounds (Zhixu Zhou et al., 2021).

Mécanisme D'action

Orientations Futures

The compound is a derivative of the SHP2 inhibitor belonging to the quinazolinone class of compounds . These compounds have broad-spectrum biological activities and are required for the synthesis of antitumor drugs . Therefore, the synthesis of this compound has great pharmaceutical value . Future research could explore its potential uses in medical applications, particularly in the treatment of cancer.

Propriétés

IUPAC Name |

1-[3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN6O3/c26-19-7-3-1-5-17(19)15-31-24(35)18-6-2-4-8-20(18)32-21(28-29-25(31)32)9-10-22(33)30-13-11-16(12-14-30)23(27)34/h1-8,16H,9-15H2,(H2,27,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTETZGLQHYPSPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

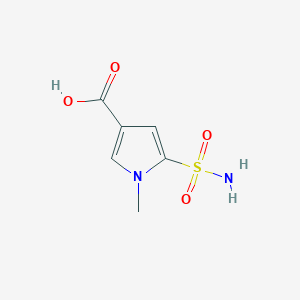

![2-phenoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2682100.png)

![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)

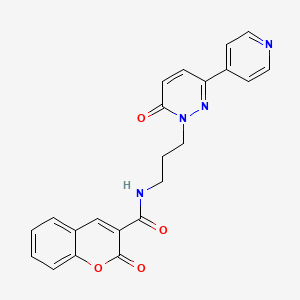

![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)

amino}acetyl)urea](/img/structure/B2682122.png)